Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate
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Overview
Description
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate is a compound that features a tert-butyl group, a methanesulfonyloxy group, and an azetidine ring
Preparation Methods
One common method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the cleavage of the C–CN bond and the formation of the C–O bond under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .
Chemical Reactions Analysis
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced using appropriate reducing agents.
Substitution: The methanesulfonyloxy group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Industry: The compound is used in the production of various chemicals and materials, benefiting from its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, allowing researchers to analyze the structure and dynamics of large biomolecular assemblies . The methanesulfonyloxy group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.
Comparison with Similar Compounds
Tert-butyl3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate can be compared with other compounds that feature tert-butyl groups and azetidine rings. Similar compounds include:
Tert-butyl 3-hydroxy-5-methoxyisonicotinate: This compound also contains a tert-butyl group and is used in various chemical applications.
Tert-butyl 3-(methanesulfonyloxy)-3-methylazetidine-1-carboxylate: This compound is unique due to the presence of both the methanesulfonyloxy group and the azetidine ring, which confer specific reactivity and stability.
Properties
CAS No. |
1638763-39-9 |
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Molecular Formula |
C10H19NO5S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
tert-butyl 3-methyl-3-methylsulfonyloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)15-8(12)11-6-10(4,7-11)16-17(5,13)14/h6-7H2,1-5H3 |
InChI Key |
IOICSBLBFGAEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
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